molecular formula C8H6F2O B1347609 2,2-Difluoro-1-phenylethanone CAS No. 395-01-7

2,2-Difluoro-1-phenylethanone

Cat. No. B1347609
CAS RN: 395-01-7
M. Wt: 156.13 g/mol
InChI Key: OLYKCPDTXVZOQF-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-phenylethanone is an organic compound that acts as an intermediate in the preparation of various substances such as pharmaceuticals . It is used in the one-pot synthesis of difluoromethylated arenes from aryl chlorides and bromides .


Synthesis Analysis

The synthesis of 2,2-Difluoro-1-phenylethanone involves the use of potassium fluoride in glycerol at 150℃ . Another method involves the use of C36H46Cl4N4Ru2, isopropanol, and sodium hydroxide at 40 - 80℃ in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 2,2-Difluoro-1-phenylethanone is C8H6F2O . It has a molecular weight of 156.13 .


Chemical Reactions Analysis

2,2-Difluoro-1-phenylethanone can be used as a reagent in the difluoromethylation of various phenols to yield aryl difluoromethyl ethers . It can also be used as a precursor in the Baylis-Hillman reaction of fluoroalkyl ketones to obtain chlorodifluoromethyl containing products .


Physical And Chemical Properties Analysis

2,2-Difluoro-1-phenylethanone has a density of 1.9±0.1 g/cm3, a boiling point of 244.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 49.5±0.3 cm3 and a molar volume of 150.7±3.0 cm3 .

Scientific Research Applications

Intermediate in Pharmaceutical Synthesis

2,2-Difluoro-1-phenylethanone acts as an intermediate in the preparation of various pharmaceutical substances . Its unique properties make it suitable for the synthesis of a wide range of drugs.

Synthesis of Difluoromethylated Arenes

This compound is used in the one-pot synthesis of difluoromethylated arenes from aryl chlorides and bromides . This process is crucial in the development of new pharmaceuticals and advanced materials.

Production of 2,2-Difluoro-1,3-Dicarbonyl Derivatives

Solutions of 1,3-diketones and 1,3-ketoester derivatives react with fluorine to give the corresponding 2,2-difluoro-1,3-dicarbonyl derivatives in the presence of quinuclidine . This reaction is important in the synthesis of various organic compounds.

Molecular Simulation Visualizations

2,2-Difluoro-1-phenylethanone can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations . These visualizations can help researchers better understand the behavior of this compound at the molecular level.

Development of Advanced Materials

The unique properties of 2,2-Difluoro-1-phenylethanone make it suitable for the development of advanced materials. These materials have potential applications in various fields, including electronics, energy, and healthcare.

Research in Fluorine Chemistry

2,2-Difluoro-1-phenylethanone is a valuable compound in research related to fluorine chemistry. Its reactivity with fluorine and other compounds provides valuable insights into the behavior of fluorine-containing compounds .

Safety and Hazards

The safety data sheet for 2,2-Difluoro-1-phenylethanone indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . The signal word for this compound is "Warning" .

properties

IUPAC Name

2,2-difluoro-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYKCPDTXVZOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960133
Record name 2,2-Difluoro-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1-phenylethanone

CAS RN

395-01-7
Record name 395-01-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Difluoro-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoroacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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